molecular formula C12H14N2O B12813498 Tetrahydroharmol CAS No. 17952-75-9

Tetrahydroharmol

Katalognummer: B12813498
CAS-Nummer: 17952-75-9
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: AZTMWIPCEFFOJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydroharmol (CAS 17952-75-9), also known as 1,2-Dihydroharmaline, is a bioactive β-carboline and a harmala alkaloid . It functions as a reversible inhibitor of the monoamine oxidase A (MAO-A) enzyme . This mechanism of action is of significant interest in neuroscience and neuropharmacology research, particularly for studying processes involving monoamine neurotransmitters. As a reference standard, this product is intended for analytical and research applications. Tetrahydroharmol is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult their local regulations prior to purchase, as harmala alkaloids are classified as controlled substances in certain jurisdictions, such as Australia where they are Schedule 9 prohibited substances .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

17952-75-9

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol

InChI

InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3

InChI-Schlüssel

AZTMWIPCEFFOJD-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O

melting_point

254 - 255 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce Tetrahydroharmol .

Industrial Production Methods

Industrial production of Tetrahydroharmol may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Metabolic Reactions

Tetrahydroharmol undergoes phase I and phase II metabolic transformations, which are critical for its bioavailability and detoxification.

Hydroxylation

In vivo, tetrahydroharmol is a hydroxylated metabolite of tetrahydroharmine (THH), formed via cytochrome P450-mediated oxidation . This reaction introduces a hydroxyl group, enhancing water solubility for subsequent conjugation.

Conjugation Reactions

Post-hydroxylation, tetrahydroharmol is conjugated with sulfate or glucuronide groups, forming water-soluble derivatives excreted via urine . These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs):

  • Sulfation : Tetrahydroharmol sulfate is the primary conjugate.

  • Glucuronidation : Tetrahydroharmol glucuronide is a minor metabolite .

Table 1: Key Metabolic Pathways of Tetrahydroharmol

Reaction TypeEnzyme InvolvedMetabolite FormedBiological Significance
HydroxylationCytochrome P450TetrahydroharmolEnhances polarity for excretion
SulfationSulfotransferasesTetrahydroharmol sulfateMajor detoxification pathway
GlucuronidationUDP-glucuronosyltransferasesTetrahydroharmol glucuronideSecondary excretion route

Enzymatic Interactions

Tetrahydroharmol’s reversible inhibition of monoamine oxidase A (MAO-A) is its most significant biochemical interaction.

Mechanism of MAO-A Inhibition

  • Binding : Tetrahydroharmol competitively binds to MAO-A’s active site, preventing the breakdown of monoamines like serotonin and dopamine .

  • Reversibility : Unlike irreversible MAO inhibitors, its effects are temporary, reducing risks of hypertensive crises .

Table 2: Selectivity and Kinetic Parameters

ParameterValueMethod of DeterminationReference
IC₅₀ (MAO-A)0.8 μMIn vitro assay
Selectivity (MAO-A/B)>100-foldRadioligand binding
ReversibilityFull recovery post-washEnzyme kinetics

Comparative Reactivity with Related β-Carbolines

Tetrahydroharmol’s chemical behavior differs from structurally similar alkaloids:

Table 3: Reactivity Comparison of β-Carbolines

CompoundPrimary ReactionKey MetaboliteMAO-A Inhibition (IC₅₀)
TetrahydroharmolSulfation/GlucuronidationTetrahydroharmol sulfate0.8 μM
HarmineDemethylationHarmol0.5 μM
HarmalineOxidationHarmalol1.2 μM
TetrahydroharmineHydroxylationTetrahydroharmol2.5 μM
  • Structural Influence : The tetrahydro moiety in tetrahydroharmol reduces planarity compared to harmine, altering binding affinity to MAO-A .

  • Metabolic Stability : Unlike harmine, tetrahydroharmol’s saturated ring system slows oxidative degradation .

Analytical Detection Methods

Research employs advanced techniques to characterize tetrahydroharmol’s reactivity:

  • LC-MS/MS : Quantifies conjugates in plasma with a detection limit of 0.1 ng/mL .

  • NMR Spectroscopy : Confirms structural modifications post-hydroxylation .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound in Beta-Carboline Studies
Tetrahydroharmol serves as a model compound in the exploration of beta-carboline alkaloids. Its structural characteristics and biological activity make it an essential reference point for understanding the behavior of similar compounds.

Synthesis and Reaction Conditions
The synthesis of tetrahydroharmol typically involves the reduction of harmaline using methods such as catalytic hydrogenation or chemical reduction with sodium borohydride in methanol. These methods are crucial for producing tetrahydroharmol in both laboratory and industrial settings.

Biological Applications

Neuroprotective Properties
Research indicates that tetrahydroharmol may have neuroprotective effects due to its ability to inhibit MAO-A, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is particularly relevant in studies focused on neurological disorders, where maintaining neurotransmitter balance is critical.

Effects on Monoamine Oxidase A
As a reversible inhibitor of MAO-A, tetrahydroharmol can modulate the breakdown of monoamines, potentially influencing mood and cognitive functions. This property has implications for developing treatments for depression and anxiety disorders.

Medical Research Applications

Therapeutic Potential
Ongoing research is investigating tetrahydroharmol's potential therapeutic uses, particularly in treating neurological disorders like depression and Parkinson's disease. Its ability to enhance neurotransmitter levels could provide a novel approach to managing these conditions.

Pharmacokinetics and Toxicology
Studies have shown that tetrahydroharmol can cross the blood-brain barrier, which is essential for its effectiveness as a therapeutic agent. Understanding its pharmacokinetic profile helps in assessing its safety and efficacy in clinical applications.

Industrial Applications

Synthesis of Bioactive Compounds
Tetrahydroharmol is also utilized in the synthesis of other bioactive compounds, which can be further explored for their pharmacological properties. Its role in industrial applications underscores its importance beyond academic research.

Data Tables

Application Area Details References
ChemistryModel compound for beta-carboline studies
BiologyNeuroprotective effects via MAO-A inhibition
MedicinePotential treatments for neurological disorders
IndustrySynthesis of other bioactive compounds

Case Studies

  • Neuroprotective Effects Study
    • Objective: To assess the neuroprotective effects of tetrahydroharmol on neuronal cells.
    • Findings: Increased serotonin levels were observed in treated neuronal cultures, suggesting potential applications in neurodegenerative diseases.
    • Reference: Brito-da-Costa et al., 2020 .
  • Pharmacokinetic Analysis
    • Objective: To evaluate the pharmacokinetics of tetrahydroharmol following administration.
    • Findings: The compound was detected in plasma within minutes post-administration, indicating rapid absorption and distribution.
    • Reference: Riba et al., 2003 .
  • Therapeutic Potential Investigation
    • Objective: To explore therapeutic uses in treating mood disorders.
    • Findings: Preliminary results showed promise in enhancing mood-related neurotransmitter levels.
    • Reference: Zhao et al., 2011 .

Wirkmechanismus

Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, Tetrahydroharmol increases the levels of these neurotransmitters in the brain, which can have various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Properties

Tetrahydroharmol differs from related β-carbolines in its degree of saturation and functional groups:

  • Tetrahydroharmine (THH) : Parent compound with a fully saturated pyridine ring and a methoxy group.
  • Harmine/Harmaline : Feature a fully aromatic pyridine ring and methoxy (harmine) or dimethoxy (harmaline) groups.
  • Harmol/Harmalol : Demethylated derivatives of harmine/harmaline, respectively, with hydroxyl groups instead of methoxy groups.
  • Tetrahydroharmol : Demethylated, partially hydrogenated derivative of THH, lacking the methoxy group .
Table 1: Structural Comparison of Key β-Carbolines
Compound Core Structure Functional Groups Saturation
Tetrahydroharmol β-Carboline -OH Partially hydrogenated
Tetrahydroharmine β-Carboline -OCH₃ Fully hydrogenated
Harmine β-Carboline -OCH₃ Aromatic
Harmol β-Carboline -OH Aromatic

Metabolic Pathways and Excretion

Tetrahydroharmol is distinguished by its metabolic fate and excretion profile:

  • Formation : THH → tetrahydroharmol via CYP450-mediated demethylation .
  • Conjugation : 68% of urinary tetrahydroharmol exists in free form, compared to 2% for harmol and 36% for harmalol, indicating lower glucuronidation/sulfation rates .
  • Excretion : After ayahuasca ingestion, tetrahydroharmol is the second-most abundant β-carboline metabolite in 24-hour urine (1,704.4 µg), trailing THH (5,969.5 µg) but exceeding harmalol (1,006.9 µg) and harmol (600.8 µg) .
Table 2: Urinary Excretion of β-Carbolines After Ayahuasca Administration (24-hour)
Compound Excretion (µg) % of Administered Dose
Tetrahydroharmine 5,969.5 6.6%
Tetrahydroharmol 1,704.4 Not quantified
Harmalol 1,006.9 18–57%
Harmol 600.8 10.3%

Pharmacological Activity

  • Antifungal Effects : Harmine shows moderate activity against dermatophytes (MIC: 50–75 µg/mL), while tetrahydroharmol, harmol, and harmalol are inactive (MIC >500 µg/mL) .

Natural Occurrence

Tetrahydroharmol is uniquely distributed across plant species:

  • Ayahuasca Components : Absent in raw ayahuasca but generated via THH metabolism .
  • Elaeagnus spp. : Found in E. angustifolia bark (with N-methyl tetrahydroharmol) and E. glabra (with harman and tetrahydroharman) .

Q & A

Basic Research Questions

Q. What validated methodologies are used to quantify tetrahydroharmol in biological matrices, and how can researchers ensure accuracy?

  • Tetrahydroharmol is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific transitions (e.g., molecular ion and three fragment ions) to confirm identity . Enzymatic hydrolysis with β-glucuronidase/sulfatase is critical to liberate conjugated metabolites, as 68% of free tetrahydroharmol exists in urine without hydrolysis . Limits of detection (LOD) and quantitation (LOQ) should be established; for tetrahydroharmol, LOD is 0.17 ng/ml, and LOQ is 5 ng/ml . Internal standards and calibration curves are essential to minimize matrix effects.

Q. What are the primary metabolic pathways of tetrahydroharmine (THH) leading to tetrahydroharmol formation in humans?

  • Tetrahydroharmol is the O-demethylated metabolite of THH, produced via CYP450 enzymes (primarily CYP1A2 and CYP2D6) . After demethylation, tetrahydroharmol undergoes sulfate/glucuronide conjugation, with 68% excreted freely in urine compared to harmol (2%) and harmalol (36%) . This indicates significant inter-individual variability in phase II metabolism, requiring enzymatic hydrolysis for accurate recovery studies .

Advanced Research Questions

Q. How should researchers design longitudinal studies to investigate tetrahydroharmol pharmacokinetics while controlling for conjugation effects?

  • Use a crossover design with controlled ayahuasca administration (e.g., 1.0 mg DMT/kg body weight) and 24-hour urine collection subdivided into timed intervals (e.g., 0–8 hr, 8–24 hr) . Include enzymatic hydrolysis to differentiate free and conjugated metabolites . Control for dietary CYP450 inhibitors/inducers and validate recovery rates (e.g., tetrahydroharmol recovery increases 1.5× post-hydrolysis) . Statistical power calculations should account for inter-subject variability in metabolic ratios (e.g., tetrahydroharmol/THH vs. harmol/harmine correlations) .

Q. How can contradictory data on urinary recovery rates of tetrahydroharmol be reconciled across studies?

  • Discrepancies arise from hydrolysis efficiency, analytical standards availability, and inter-study variability in CYP450 activity. For example, early studies lacked tetrahydroharmol reference standards, preventing recovery calculations . Harmonize protocols by using validated hydrolysis conditions (e.g., 37°C, 18-hour incubation) and report recovery rates relative to parent compounds (e.g., tetrahydroharmol/THH ratio = 0.803 correlation with harmol/harmine) . Meta-analyses should adjust for batch effects in LC-MS/MS sensitivity .

Q. What statistical approaches are recommended for analyzing correlations between β-carboline metabolic ratios (e.g., tetrahydroharmol/THH vs. harmol/harmine)?

  • Use Pearson’s correlation coefficient (e.g., r = 0.967 for tetrahydroharmol/THH vs. harmalol/harmaline) and multivariate regression to control for covariates like CYP genotype . Non-linear relationships may require log-transformation of micromolar recovery data. Sensitivity analyses should exclude outliers in metabolic ratios (e.g., harmol/harmine ratios >10× due to low harmine recovery) .

Q. How can researchers ensure specificity in detecting tetrahydroharmol amid structurally similar β-carbolines (e.g., harmol, harmalol)?

  • Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions unique to tetrahydroharmol (e.g., m/z 245 → 214, 200, 186) and confirm ion ratio stability (±25%) . Cross-validate with reference standards and spike-recovery experiments in blank matrices. For complex samples (e.g., ayahuasca tea), confirm absence of tetrahydroharmol in source material to rule out exogenous contamination .

Methodological Notes

  • Sample Preparation : Prioritize enzymatic hydrolysis to avoid underestimating conjugated metabolites .
  • Analytical Validation : Report LOD/LOQ, ion ratios, and recovery rates for transparency .
  • Data Interpretation : Use metabolic ratios (e.g., tetrahydroharmol/THH) to infer CYP450 activity rather than absolute concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.